N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361116-59-7
VCID: VC2715272
InChI: InChI=1S/C11H18N4.2ClH/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H
SMILES: CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl
Molecular Formula: C11H20Cl2N4
Molecular Weight: 279.21 g/mol

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

CAS No.: 1361116-59-7

Cat. No.: VC2715272

Molecular Formula: C11H20Cl2N4

Molecular Weight: 279.21 g/mol

* For research use only. Not for human or veterinary use.

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride - 1361116-59-7

Specification

CAS No. 1361116-59-7
Molecular Formula C11H20Cl2N4
Molecular Weight 279.21 g/mol
IUPAC Name N,6-dimethyl-2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C11H18N4.2ClH/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H
Standard InChI Key YBAVOXBXQBROFC-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl
Canonical SMILES CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride belongs to the class of aminopyrimidine derivatives featuring multiple nitrogen-containing heterocycles. Its structure can be described as having:

  • A pyrimidine ring as the central scaffold

  • A methyl group at position 6 of the pyrimidine ring

  • A methylamino group (N-methyl) at position 4

  • A piperidine ring connected at position 2 of the pyrimidine through the piperidine's 4-position

  • Two hydrochloride groups forming the dihydrochloride salt

The structural characteristics of this compound bear similarities to 4,6-dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS: 951004-14-1), which differs primarily in the position of the amino and methyl substitutions on the pyrimidine ring.

Physical Properties

Based on structural analogues with similar molecular composition, the physical properties of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be predicted as follows:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC12H21N5·2HClBased on chemical structure
Molecular WeightApprox. 308-310 g/molCalculated from formula
Physical StateCrystalline solidCommon for dihydrochloride salts
ColorWhite to off-whiteTypical for pure pyrimidine derivatives
SolubilityHighly soluble in water; moderately soluble in lower alcohols; poorly soluble in non-polar solventsCharacteristic of dihydrochloride salts
pKaEstimated 8-9 (piperidine N), 4-5 (pyrimidine N)Based on similar heterocyclic amines

The dihydrochloride salt form significantly enhances water solubility compared to the free base, making it potentially more suitable for pharmaceutical applications requiring aqueous solubility.

Synthesis and Chemical Characterization

Analytical Characterization Methods

Standard analytical techniques for the characterization of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride would typically include:

Analytical MethodExpected Information
1H-NMR SpectroscopyCharacteristic signals for pyrimidine H (singlet), methyl groups (singlets), and piperidine protons (multiplets)
13C-NMR SpectroscopyCarbon signals for pyrimidine ring (140-170 ppm), methyl groups (15-25 ppm), and piperidine carbons (25-55 ppm)
Mass SpectrometryMolecular ion peak corresponding to the free base (M+H)+ and fragmentation pattern
FT-IR SpectroscopyN-H stretching (3300-3500 cm-1), C=N stretching (1600-1650 cm-1), and C-H stretching (2800-3000 cm-1)
Elemental AnalysisC, H, N percentages confirming molecular formula
X-ray CrystallographyDefinitive three-dimensional structure and confirmation of salt form

These analytical methods would provide comprehensive structural verification similar to that reported for related compounds like 4,6-dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride.

Therapeutic AreaPotential MechanismSupporting Evidence
OncologyCDK inhibition, particularly CDK4/6Related pyrimidine derivatives have shown potent and selective CDK inhibition
NeurologyModulation of neurotransmitter pathwaysSimilar compounds interact with neural signaling pathways
ImmunologyAnti-inflammatory effects through kinase inhibitionCommon for heterocyclic amines with similar structural motifs
Anti-infectiveInterference with microbial protein synthesisPyrimidine derivatives often exhibit antimicrobial properties

The presence of the dihydrochloride salt form would likely enhance water solubility and bioavailability, potentially improving pharmaceutical properties compared to the free base form.

Comparison with Structurally Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the potential properties of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride:

CompoundCAS NumberStructural Similarities and DifferencesKey Properties
4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride951004-14-1Different position of amino group (2 vs. 4) and no N-methylationMW: 279.21; Shows potential in neurotransmitter pathway modulation
N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride1361115-15-2Pyridine core instead of pyrimidine; Similar substitution patternMW: 278.22; Different electronic properties due to pyridine vs. pyrimidine
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesN/APyrimidine core with different heterocyclic substituentsHighly potent and selective CDK4/6 inhibitors

Functional Comparison

The functional properties of these structural analogues provide insights into the potential behavior of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride:

  • The pyrimidine-NH-pyridine motif in related compounds has been shown to interact with the imidazole ring of His100 of CDK6 via a water bridge, contributing to selective kinase inhibition

  • The position of the amino group (2 vs. 4) on the pyrimidine ring may significantly affect hydrogen bonding patterns and target selectivity

  • N-methylation of the amino group, as in our compound of interest, typically enhances lipophilicity and may alter binding characteristics compared to non-methylated analogues

  • The piperidine moiety provides conformational flexibility and a basic nitrogen that can impact pharmacokinetic properties

These structural features collectively suggest that N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride may possess unique pharmacological properties distinct from, yet related to, its structural analogues.

Current Research Status and Future Directions

Research Gaps and Opportunities

The current literature reveals several research gaps and opportunities regarding N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride:

  • Comprehensive physicochemical characterization studies

  • Detailed structure-activity relationship investigations

  • Target identification and validation

  • Optimization of synthetic routes for scalability

  • Exploration of pharmaceutical formulations leveraging the dihydrochloride salt properties

Future Research Directions

Future research on N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride could productively focus on:

  • Systematic screening against kinase panels, particularly CDK family members, given the promising results with related structures

  • Investigation of neurotransmitter pathway interactions, considering the potential CNS applications suggested by structural analogues

  • Development of more efficient and environmentally friendly synthetic routes

  • Detailed pharmacokinetic and pharmacodynamic profiling to establish in vivo behavior

  • Exploration of co-crystal forms and alternative salt forms to optimize pharmaceutical properties

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